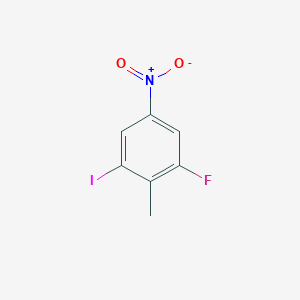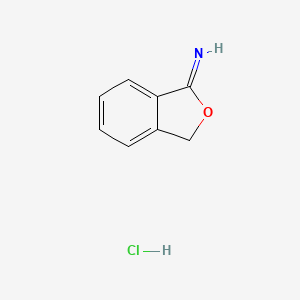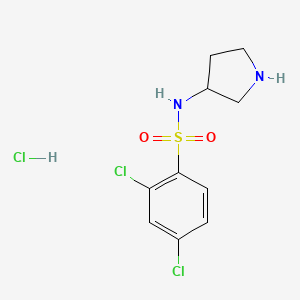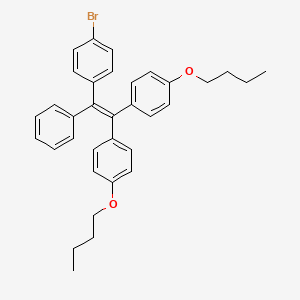
Iridium(IV) chloride dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(IV) chloride dihydrochloride is a chemical compound with the formula IrCl4·2HCl. It is a coordination complex of iridium in its +4 oxidation state, bound to chloride ions and hydrochloric acid. This compound is known for its distinctive black crystalline appearance and is primarily used as a precursor in the synthesis of iridium-based catalysts and nanoparticles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iridium(IV) chloride dihydrochloride can be synthesized by reacting iridium metal or iridium oxide with chlorine gas in the presence of hydrochloric acid. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the iridium source. The general reaction is as follows: [ \text{Ir} + 2\text{Cl}_2 + 2\text{HCl} \rightarrow \text{IrCl}_4 \cdot 2\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced through a similar chlorination process, often involving the use of iridium-containing ores or secondary iridium resources. The process includes steps such as alloy fragmentation, molten salt chlorination, and electrochemical dissolution to extract and purify iridium before chlorination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation states of iridium, such as iridium(III) chloride.
Substitution: Chloride ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Iridium(VI) oxide.
Reduction: Iridium(III) chloride.
Substitution: Various iridium-ligand complexes.
Scientific Research Applications
Iridium(IV) chloride dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing iridium-based catalysts, which are essential in hydrogenation reactions and other catalytic processes.
Biology: Employed in the development of iridium-based probes for imaging and sensing applications.
Medicine: Investigated for its potential in anticancer therapies due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the fabrication of electrodes for vanadium redox flow batteries and in the production of iridium oxide nanoparticles for various catalytic applications.
Mechanism of Action
The mechanism by which iridium(IV) chloride dihydrochloride exerts its effects is primarily through its ability to form stable coordination complexes. These complexes can interact with various molecular targets, such as enzymes and nucleic acids, altering their function. In catalytic applications, the compound facilitates electron transfer processes, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Iridium(III) chloride: A lower oxidation state compound of iridium, used in similar catalytic applications but with different reactivity.
Platinum(IV) chloride: Another platinum group metal chloride with comparable catalytic properties but different stability and reactivity profiles.
Rhodium(III) chloride: Shares similar catalytic applications but differs in its electronic and steric properties.
Uniqueness: Iridium(IV) chloride dihydrochloride is unique due to its high oxidation state, which imparts distinct reactivity and stability characteristics. Its ability to form stable complexes with a wide range of ligands makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
Cl6H2Ir-4 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
iridium;tetrachloride;dihydrochloride |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/p-4 |
InChI Key |
PZTGDEOLFOBCHL-UHFFFAOYSA-J |
Canonical SMILES |
Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


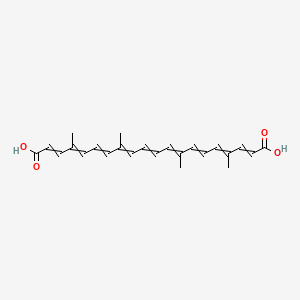
![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)
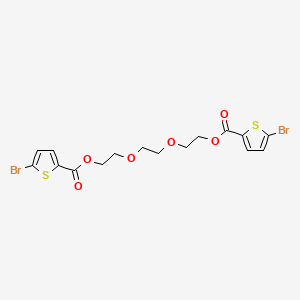
![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
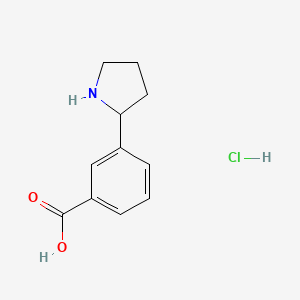
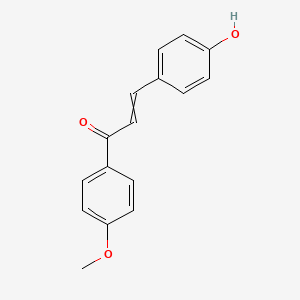
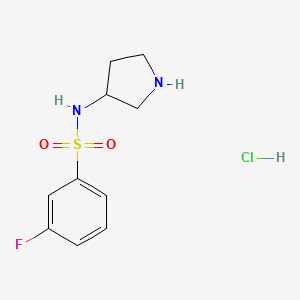
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)
